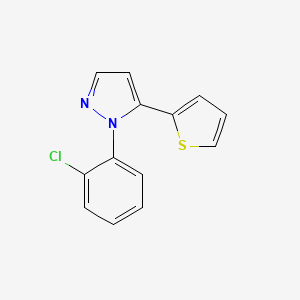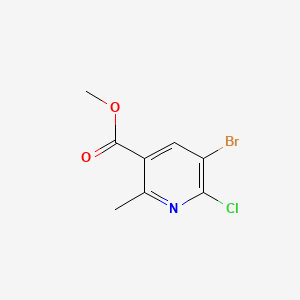
2,3-dihydro-2-Methyl-1H-Indole-7-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dihydro-2-Methyl-1H-Indole-7-carboxaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a dihydroindole ring with a methyl group at the 2-position and a carboxaldehyde group at the 7-position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-2-Methyl-1H-Indole-7-carboxaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where hydrazines react with ketones or aldehydes under acidic conditions to form indoles . For this specific compound, the starting materials would include a suitable hydrazine derivative and an aldehyde. The reaction typically requires refluxing in acetic acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-dihydro-2-Methyl-1H-Indole-7-carboxaldehyde undergoes various chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2,3-dihydro-2-Methyl-1H-Indole-7-carboxylic acid.
Reduction: 2,3-dihydro-2-Methyl-1H-Indole-7-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2,3-dihydro-2-Methyl-1H-Indole-7-carboxaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,3-dihydro-2-Methyl-1H-Indole-7-carboxaldehyde involves its interaction with various molecular targets. The indole ring system is known to bind with high affinity to multiple receptors, influencing biological pathways . For instance, it may interact with enzymes or receptors involved in cell signaling, leading to modulation of cellular processes such as proliferation, apoptosis, and differentiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-dihydro-1H-Indole-7-carboxaldehyde: Lacks the methyl group at the 2-position.
2-Methyl-1H-Indole-7-carboxaldehyde: Lacks the dihydro structure at the 2,3-positions.
1H-Indole-7-carboxaldehyde: Lacks both the methyl group and the dihydro structure.
Uniqueness
2,3-dihydro-2-Methyl-1H-Indole-7-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group and the dihydro structure can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
1260113-88-9 |
|---|---|
Molekularformel |
C10H11NO |
Molekulargewicht |
161.204 |
IUPAC-Name |
2-methyl-2,3-dihydro-1H-indole-7-carbaldehyde |
InChI |
InChI=1S/C10H11NO/c1-7-5-8-3-2-4-9(6-12)10(8)11-7/h2-4,6-7,11H,5H2,1H3 |
InChI-Schlüssel |
RWGRZYACOGQMAY-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC(=C2N1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




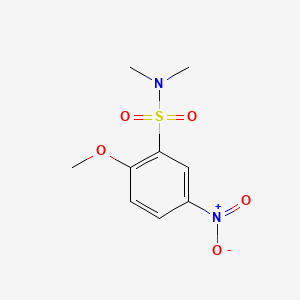

![1H-Pyrido[2,3-b][1,4]oxazin-2-ol](/img/structure/B572402.png)
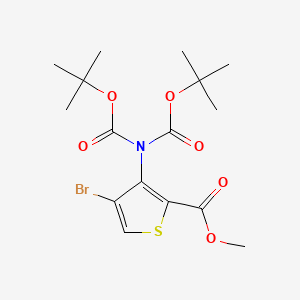
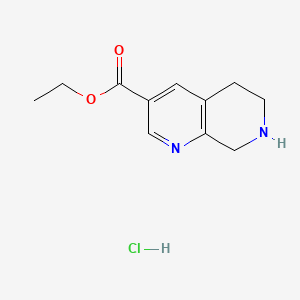



![5-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572410.png)

